{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile
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Overview
Description
{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile is a complex organic compound featuring a pyrrole ring system. Pyrroles are significant heterocyclic compounds widely recognized for their biological and chemical properties
Preparation Methods
The synthesis of {1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile typically involves the condensation of pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include:
1-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with different functional groups, leading to distinct reactivity.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A related heterocyclic compound with a pyrazole ring instead of a pyrrole ring
Properties
CAS No. |
61076-09-3 |
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Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-[1-methyl-5-[(1-methylpyrrol-2-yl)methyl]pyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3/c1-15-9-3-4-12(15)10-13-6-5-11(7-8-14)16(13)2/h3-6,9H,7,10H2,1-2H3 |
InChI Key |
IGMWBOJKWAMMLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CC2=CC=C(N2C)CC#N |
Origin of Product |
United States |
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